molecular formula C5H8N2O5 B12357217 2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate

2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate

Katalognummer: B12357217
Molekulargewicht: 176.13 g/mol
InChI-Schlüssel: FKEVXNKILZJEJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate is a chemical compound with the molecular formula C5H6N2O4. It is also known by its CAS number 5988-19-2. This compound is primarily used in scientific research and chemical synthesis as an intermediate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature . This reaction results in the formation of the desired compound along with its 1-ethyl-substituted analog as a minor product. The reaction mixture is then purified through crystallization to obtain the final product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Eigenschaften

Molekularformel

C5H8N2O5

Molekulargewicht

176.13 g/mol

IUPAC-Name

2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate

InChI

InChI=1S/C5H6N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11);1H2

InChI-Schlüssel

FKEVXNKILZJEJA-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC(=O)NC1=O)C(=O)O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.